The structure of 1-M-2-PM features a piperidine ring, which is a common scaffold found in many biologically active molecules, including various pharmaceuticals []. This has led researchers to investigate 1-M-2-PM as a potential starting point for the synthesis of new drugs, particularly those targeting the central nervous system [].
Some studies have explored the potential biological activities of 1-M-2-PM itself. For example, a study published in 2012 investigated its inhibitory effects on acetylcholinesterase, an enzyme involved in Alzheimer's disease, but the results were inconclusive []. Further research is needed to determine the effectiveness of 1-M-2-PM for any specific therapeutic applications.
1-M-2-PM is an organic compound with the chemical formula C7H15NO. It belongs to the class of piperidine derivatives, which are cyclic amines containing a six-membered ring with a nitrogen atom. 1-M-2-PM has limited natural sources and is primarily synthesized in a laboratory setting []. While research into its specific applications is ongoing, it has been identified as a potential intermediate in the synthesis of more complex molecules and may hold promise in medicinal chemistry [].
The key feature of 1-M-2-PM's structure is the piperidine ring, a six-membered nitrogenous heterocycle. Attached to this ring at the second carbon position is a -CH2OH (methylene glycol) group, and a methyl group (-CH3) is attached to the first carbon []. This combination of functional groups likely contributes to the compound's chemical properties.
The synthesis of 1-M-2-PM itself has not been extensively documented in scientific research.
Some physical properties of 1-M-2-PM are available:
Irritant